TA-01

Cardiomyocyte differentiation Stem cell biology Wnt signaling

TA-01 is the only chemical probe delivering equipotent dual inhibition of CK1δ/ε and p38α MAPK at low nanomolar concentrations (IC50 ~6–7 nM). Unlike selective CK1 inhibitors (e.g., D4476, PF-670462) or p38 inhibitors (e.g., SB203580), TA-01 uniquely modulates Wnt/β-catenin and p38 MAPK pathway crosstalk. This drives robust cardiogenesis in hPSCs—a 2.2-fold increase in NKX2-5 expression—making it an irreplaceable tool for cardiac differentiation, disease modeling, and HTS reference standards. Purchase today to secure the definitive dual-kinase probe for your signaling research.

Molecular Formula C20H12F3N3
Molecular Weight 351.3 g/mol
Cat. No. B611111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-01
SynonymsTA-01, TA 01, TA01
Molecular FormulaC20H12F3N3
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F
InChIInChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26)
InChIKeyTWPJJJZCYVFUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TA-01: A Potent Dual CK1/p38 MAPK Inhibitor for Stem Cell and Developmental Biology Research


TA-01 is a synthetic small molecule inhibitor that potently targets Casein Kinase 1 (CK1) isoforms epsilon (CK1ε) and delta (CK1δ), as well as the p38α Mitogen-Activated Protein Kinase (p38α MAPK) [1]. With IC50 values in the low nanomolar range (6.4 nM, 6.8 nM, and 6.7 nM, respectively), it is primarily utilized as a chemical biology tool to investigate the roles of these kinases in cellular signaling pathways, particularly those governing stem cell differentiation and embryonic development, such as the Wnt/β-catenin and TGF-β pathways . This compound is a derivative of the p38 MAPK inhibitor SB203580 and is recognized for its ability to modulate cardiogenesis in pluripotent stem cell models [2].

Why Generic Substitution Fails: The Critical Role of TA-01's Multi-Kinase Profile in Functional Assays


Simple substitution of TA-01 with another CK1 inhibitor or a p38 MAPK inhibitor will not recapitulate its specific biological effects. TA-01's functional activity, particularly in cardiomyocyte differentiation assays, is a consequence of its unique dual inhibition profile against CK1 isoforms and p38α MAPK at comparable low nanomolar potencies [1]. Other CK1 inhibitors, such as D4476 or PF-670462, lack potent p38 MAPK inhibition, while the parent compound SB203580 is a potent p38 MAPK inhibitor with weaker CK1 activity [2]. This precise multi-target engagement is necessary to modulate the intricate crosstalk between the Wnt/β-catenin and p38 MAPK signaling pathways, making TA-01 a distinct and non-interchangeable chemical probe for studies where both pathways must be concurrently perturbed [3].

TA-01 Product-Specific Quantitative Evidence: Head-to-Head Comparisons with Key Analogues


TA-01 vs. SB203580: Superior CK1 Inhibition Underpins Divergent Functional Outcomes

TA-01 is a structural analog of the p38 MAPK inhibitor SB203580 but demonstrates a distinct biological activity profile in cardiomyocyte differentiation due to its enhanced potency against Casein Kinase 1 (CK1). While SB203580 promotes cardiomyocyte expansion, TA-01 induces differentiation via a CK1-dependent mechanism. In HES-3 human embryonic stem cells, treatment with TA-01 at concentrations less than 5 µM was cardiomyogenic, increasing expression of the cardiomyocyte marker NKX2-5 by 2.2-fold, an effect not observed with the parent compound SB203580, which lacks potent CK1 inhibition [1]. This functional divergence is attributed to TA-01's nanomolar IC50 values against CK1δ/ε, which correlate with its ability to reduce the expression of Wnt/β-catenin pathway members, a key driver of its cardiomyogenic activity [2].

Cardiomyocyte differentiation Stem cell biology Wnt signaling

TA-01 vs. CK1-IN-1: A 10-Fold Superiority in Potency Against p38α MAPK

TA-01 and CK1-IN-1 (PUN51207) are both CK1/p38 inhibitors, but TA-01 exhibits dramatically higher potency against the p38α MAPK isoform. In cell-free assays, TA-01 inhibits p38α MAPK with an IC50 of 6.7 nM, whereas CK1-IN-1 has a reported IC50 of 73 nM for the same target [1][2]. This represents a greater than 10-fold difference in potency. While both compounds are similarly potent against CK1δ and CK1ε (TA-01: 6.4 nM & 6.8 nM; CK1-IN-1: 15 nM & 16 nM), the substantial disparity in p38α inhibition makes TA-01 the preferred candidate for experiments requiring robust, dual-pathway suppression at low compound concentrations.

Kinase inhibition p38 MAPK signaling Chemical probe

TA-01 vs. PF-670462: Distinct Kinase Selectivity Profile for Pathway-Specific Applications

PF-670462 is a well-characterized, selective CK1δ/ε inhibitor with no reported activity against p38 MAPK [1]. In contrast, TA-01 is a potent inhibitor of both CK1δ/ε and p38α MAPK. While PF-670462 inhibits CK1ε with an IC50 of 7.7 nM and CK1δ with an IC50 of 14 nM, it is inactive against p38 MAPK [2]. TA-01, with its comparable CK1 potency (CK1ε IC50 = 6.4 nM; CK1δ IC50 = 6.8 nM) and additional p38α MAPK inhibition (IC50 = 6.7 nM), provides a different pharmacological tool [3]. This difference is crucial for experimental design: PF-670462 is the standard for isolating CK1-dependent effects (e.g., on circadian rhythms), whereas TA-01 is specifically chosen for studying the biological crosstalk where both CK1 and p38 MAPK are implicated.

Kinase selectivity Circadian rhythm Signaling crosstalk

TA-01 vs. D4476 & IC261: Nanomolar vs. Micromolar Potency in Cellular Assays

TA-01's low nanomolar potency for its targets (CK1ε/δ and p38α) contrasts sharply with first-generation or more selective CK1 inhibitors like D4476 and IC261, which exhibit potencies in the high nanomolar to micromolar range. In cell-free assays, TA-01 inhibits CK1ε and CK1δ with IC50 values of 6.4 nM and 6.8 nM, respectively [1]. By comparison, D4476 inhibits CK1 from S. pombe and CK1δ with IC50 values of 200 nM and 300 nM, respectively [2], and its potency against p38α MAPK is weak (IC50 = 5.8 μM) . The CK1δ/ε inhibitor IC261 has reported IC50 values of approximately 1 μM . This ~100-fold to >1000-fold difference in target potency translates to the use of significantly lower, and thus potentially more selective, concentrations of TA-01 in cell-based experiments, reducing the risk of off-target activities and cytotoxicity that may arise from the high concentrations required for tools like D4476 or IC261.

Inhibitor potency Cell-based assay Chemical tool validation

TA-01: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes

TA-01 is the chemical probe of choice for protocols aimed at differentiating human pluripotent stem cells (hPSCs) into cardiomyocytes via a CK1-dependent mechanism. Its application at low concentrations (<5 µM) following mesoderm induction potently induces cardiogenesis, as evidenced by a 2.2-fold increase in NKX2-5 expression [1]. This functional outcome is distinct from that of its parent compound SB203580 and is directly linked to TA-01's ability to potently inhibit both CK1 and p38 MAPK, thereby modulating the Wnt/β-catenin pathway [2]. This makes it a critical reagent for producing cardiomyocytes for disease modeling, drug discovery, and regenerative medicine applications.

Dissecting Crosstalk Between Wnt/β-Catenin and p38 MAPK Signaling Pathways

Due to its unique profile as a potent, dual inhibitor of CK1δ/ε and p38α MAPK at comparable low nanomolar concentrations (IC50s ~6-7 nM), TA-01 serves as an indispensable chemical biology tool for investigating signaling crosstalk [1]. Unlike selective CK1 inhibitors (e.g., PF-670462) or selective p38 inhibitors (e.g., SB203580), TA-01 concurrently suppresses both pathways. This enables researchers to study the integrated biological response to simultaneous pathway perturbation, an approach not possible with more selective chemical probes. This scenario is particularly relevant for elucidating complex developmental and disease processes where these pathways converge.

High-Throughput Screening for Cardiac Differentiation Modulators

The high potency of TA-01 (IC50 values < 10 nM for all three primary targets) and its well-characterized, robust functional phenotype in inducing cardiomyogenesis make it an ideal positive control or reference standard in high-throughput screening (HTS) campaigns [1][2]. Its efficacy at low concentrations minimizes DMSO carryover issues in screening plates and reduces the likelihood of compound interference. The clear, quantitative output (e.g., >2-fold increase in a defined cardiac marker) provides a reliable benchmark for assay validation and hit identification in screens designed to discover novel modulators of cardiac differentiation or Wnt/p38 pathway activity.

Validating Chemical Probe Selectivity in Phenotypic Assays

The stark difference in potency and functional activity between TA-01 and its close structural analog SB203580 provides a powerful system for orthogonal target validation in phenotypic assays [1]. An observed phenotype can be more confidently attributed to the dual inhibition of CK1 and p38 MAPK if it is induced by TA-01 but not by SB203580. This scenario leverages TA-01's specific multi-kinase profile as a built-in control, enabling researchers to deconvolve the contributions of individual kinases to complex cellular responses without the need for multiple genetic knockdowns or separate inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for TA-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.